The synthesis of 7-deazainosine can be achieved through several methods, including both classical organic synthesis and chemoenzymatic approaches.
The technical details of these methods involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The molecular structure of 7-deazainosine features a purine base modified by the absence of the nitrogen at the 7-position.
This modification contributes to its unique interactions in biochemical pathways, particularly in nucleic acid metabolism .
7-Deazainosine participates in various chemical reactions typical of nucleosides:
The mechanism of action for 7-deazainosine primarily revolves around its incorporation into RNA or DNA during replication processes.
Data from various studies indicate that these mechanisms contribute to its potential therapeutic effects against viral infections and certain cancers.
The physical and chemical properties of 7-deazainosine are crucial for understanding its behavior in biological systems:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize purity and structural integrity .
7-Deazainosine has several scientific applications:
Chemical Structure & Significance:7-Deazainosine (7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidin-4-one) belongs to the 7-deazapurine family, characterized by a pyrrolo[2,3-d]pyrimidine core replacing the imidazole ring of purines. This structural shift confers unique biochemical properties, enabling roles in tRNA modification, DNA epigenetic regulation, and antibiotic activity [1] [6]. Its biosynthesis intersects with conserved pathways for queuosine (tRNA) and bacterial DNA modification systems.
The queuosine (Q) biosynthetic pathway in bacteria and eukaryotes utilizes 7-deazapurine intermediates, where 7-deazainosine derivatives serve as metabolic precursors. Key steps include:
7-Deazainosine analogs arise as shunt metabolites or via salvage pathways. For example, hydrolytic deamination of tubercidin (7-deazaadenosine) generates 7-deazainosine, observed in Streptomyces species [6]. This molecule can competitively inhibit tRNA modification enzymes, influencing translational fidelity [4].
Table 1: Enzymes in 7-Deazaguanine Biosynthesis [1] [2]
Enzyme | Function | Cofactors |
---|---|---|
FolE | GTP cyclohydrolase IA (H₂NTP synthesis) | Zn²⁺ |
QueD | 6-carboxy-5,6,7,8-tetrahydropterin synthase | Zn²⁺/Fe²⁺ |
QueE | 7-carboxy-7-deazaguanine synthase (CDG synthesis) | Fe-S cluster, SAM |
QueC | 7-cyano-7-deazaguanine synthase (preQ₀ synthesis) | ATP, Zn²⁺ |
QueF | preQ₀ reductase (preQ₁ synthesis) | NADPH |
Historically confined to tRNA, 7-deazaguanine derivatives (e.g., preQ₀, preQ₁, archaeosine) are now identified in DNA across bacteriophages and bacteria, revealing conserved metabolic crosstalk:
Table 2: 7-Deazaguanine Derivatives in DNA [3] [5] [10]
Modification | Organism | Biosynthetic Route | Biological Role |
---|---|---|---|
dG⁺ | Enterobacteria phage 9g | preQ₀ → Gat-QueC amination | Anti-restriction |
dADG | Salmonella enterica | preQ₀ → DpdC-dependent hydrolysis | RM system marker |
dPreQ₁ | Halovirus HVTV-1 | preQ₀ → QueF reduction | Restriction evasion |
mdPreQ₁ (new) | Uncultured phage | preQ₁ → DpdM methylation | Unknown |
The Dpd DNA modification system employs an ATP-driven transglycosylation mechanism distinct from tRNA-TGT:
Table 3: Dpd System Components and Functions [3] [5] [8]
Protein | Function | Structural Features | Key Residues/Motifs |
---|---|---|---|
DpdA | DNA transglycosylase (preQ₀ insertion) | Rossmann fold + Zn-binding domain | Cys97, Asp143, Asp145 (catalytic) |
DpdB | AAA⁺ ATPase (DNA remodeling) | Hexameric ring with central pore | Walker A/B motifs, Sensor-2 |
DpdC | Amidotransferase (preQ₀ → ADG conversion) | β-lactamase-like fold | Cys201 (nucleophile) |
In vitro reconstitution of the Salmonella Dpd system elucidated mechanistic details:
Table 4: Experimentally Determined Parameters for Dpd Enzymes [3] [8]
Parameter | DpdA | DpdB | DpdC |
---|---|---|---|
Kₘ (preQ₀) | 12 ± 3 μM | N/A | 25 ± 6 μM |
kcat (min⁻¹) | 0.5 ± 0.1 | 8.2 (ATPase) | 1.8 ± 0.3 |
DNA Binding Affinity | Kd = 140 ± 20 nM | Kd = 90 ± 15 nM | Not detected |
Key Inhibitors | 7-deazaguanine | ADP, AMP-PNP | DON |
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